molecular formula C20H32O3 B163569 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- CAS No. 79495-84-4

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

Cat. No.: B163569
CAS No.: 79495-84-4
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-HEJOTXCHSA-N
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Description

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- is a hydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling .

Mechanism of Action

Target of Action

8-HETE, also known as 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, primarily targets the MAPK and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress responses . Additionally, 8-HETE is a strong activator of peroxisome proliferator-activated receptors (PPARs) alpha and a weak activator of PPAR gamma . PPARs are nuclear hormone receptors that regulate gene transcription in response to peroxisome proliferators and fatty acids .

Mode of Action

8-HETE interacts with its targets by inducing the activity of NF-κB and significantly inducing the phosphorylation of ERK1/2 . This interaction leads to changes in the cellular processes controlled by these pathways, including cellular growth and inflammation .

Biochemical Pathways

The action of 8-HETE affects the MAPK and NF-κB pathways , leading to downstream effects such as the induction of cellular hypertrophy . The induction of cellular hypertrophy is associated with a proportional increase in the formation of dihydroxyeicosatrienoic acids (DHETs) parallel to the increase of soluble epoxide hydrolase (sEH) enzyme activity .

Pharmacokinetics

It is known that 8-hete can induce cellular hypertrophy in a concentration- and time-dependent manner , suggesting that its bioavailability and metabolic stability may be factors influencing its pharmacological effects.

Result of Action

The action of 8-HETE results in the induction of cellular hypertrophy, as evidenced by the induction of cardiac hypertrophy markers ANP, BNP, α-MHC, and β-MHC and the increase in cell surface area . This suggests that 8-HETE may play a role in the development of cardiovascular disease .

Biochemical Analysis

Biochemical Properties

8-HETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the non-enzymatic oxidation of arachidonic acid . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

8-HETE has been found to induce cellular hypertrophy in RL-14 cells, a human ventricular cardiomyocyte cell line . This is evidenced by the induction of cardiac hypertrophy markers ANP, BNP, α-MHC, and β-MHC in a concentration- and time-dependent manner, as well as the increase in cell surface area . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 8-HETE involves its ability to induce the NF-κB activity and significantly induce the phosphorylation of ERK1/2 . This leads to changes in gene expression and impacts the function of various biomolecules. Blocking the induction of NF-κB, ERK1/2, and sEH signaling pathways significantly inhibits 8-HETE-induced cellular hypertrophy .

Temporal Effects in Laboratory Settings

While specific temporal effects of 8-HETE in laboratory settings are not fully documented, it is known that the induction of cellular hypertrophy by 8-HETE is associated with a proportional increase in the formation of dihydroxyeicosatrienoic acids (DHETs) parallel to the increase of soluble epoxide hydrolase (sEH) enzyme activity .

Metabolic Pathways

8-HETE is involved in the metabolic pathway of arachidonic acid, specifically its non-enzymatic oxidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce the hydroxyl group at the 8th carbon position of arachidonic acid .

Industrial Production Methods: Industrial production of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- may involve large-scale enzymatic processes using microbial or plant lipoxygenases. These processes are optimized for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- is unique due to its specific hydroxylation pattern and its role in distinct biological processes. Its specific interactions with receptors and enzymes differentiate it from other hydroxylated eicosanoids .

Properties

IUPAC Name

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-HEJOTXCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347449
Record name (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70968-93-3
Record name 8-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70968-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
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5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
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5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
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5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
Reactant of Route 6
5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
Customer
Q & A

Q1: Which enzymes are primarily responsible for 8-HETE production?

A1: 8-HETE is primarily produced through the action of lipoxygenases (LOX), particularly 12S-lipoxygenase isoenzymes found in various tissues like leukocytes, platelets, and epidermis. [, , ]

Q2: Is 8-HETE always produced as the same enantiomer?

A2: Interestingly, the stereochemistry of 8-HETE production varies depending on the specific 12S-lipoxygenase isoenzyme involved. For example, the platelet-type 12S-lipoxygenase generates 8(R)-HETE, while the leukocyte-type generates 8(S)-HETE. []

Q3: Can 8-HETE be produced from sources other than direct enzymatic conversion of arachidonic acid?

A3: Yes, research has identified alternative biosynthetic pathways for 8-HETE. For instance, 8-HETE can be produced via the 5-lipoxygenase pathway from 20:4 n-3, an analog of arachidonic acid. This pathway also leads to the formation of 8,15-diHETE. []

Q4: What are some of the known biological activities of 8-HETE?

A4: 8-HETE exhibits various biological activities, including chemotactic activity on human neutrophils, meaning it can induce their migration. It has also been linked to oxidative stress and lipid peroxidation, processes implicated in cancer development. [, , ]

Q5: Is 8-HETE solely a pro-inflammatory mediator?

A5: While often associated with inflammation, 8-HETE's role is complex and context-dependent. For instance, studies on intestinal ischemia-reperfusion in mice suggest that 8-HETE is produced alongside both pro- and anti-inflammatory eicosanoids during the early stages of ischemia. []

Q6: Are there any indications that 8-HETE might be involved in chronic diseases?

A6: Yes, elevated levels of 8-HETE have been observed in various pathological conditions, including:

  • Ovarian Cancer: Increased prediagnostic serum levels of 8-HETE were linked to a higher risk of developing ovarian cancer, particularly the serous subtype. []
  • Aromatase Inhibitor-Induced Arthralgia (AIA): In breast cancer patients, baseline 8-HETE levels were positively associated with the worsening of AIA symptoms, suggesting a potential role in this inflammatory condition. []
  • Polycystic Kidney Disease (ADPKD): Patients with ADPKD exhibit higher levels of 8-HETE compared to healthy individuals. Furthermore, urinary 8-HETE levels were found to be positively associated with structural kidney disease progression in a study on pravastatin therapy for ADPKD. [, ]
  • Benign Prostatic Hyperplasia (BPH): Elevated levels of 8-HETE were observed in plasma and prostate tissue of rats with BPH. Notably, treatment with traditional Chinese medicine (Phellodendri chinensis cortex and Anemarrhenae rhizoma) significantly reduced 8-HETE levels, correlating with a suppression of inflammation. [, ]

Q7: Could 8-HETE be a potential therapeutic target?

A7: Research suggests that targeting 8-HETE production or signaling pathways could hold therapeutic promise for specific conditions. For example:

  • Cancer: The association of 8-HETE with inflammation and oxidative stress in cancer development makes it a potential target for chemoprevention strategies. Studies have shown that green tea polyphenols, known for their anticancer properties, can inhibit 12-LOX activity in colon tumor tissue, thereby reducing 8-HETE production. []
  • AIA: Targeting 8-HETE production or signaling could offer new avenues for managing AIA in breast cancer patients. []

Q8: What analytical techniques are commonly employed to study 8-HETE?

A8: A range of advanced analytical techniques are used to identify, quantify, and characterize 8-HETE, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying different HETEs based on their mass-to-charge ratio. This method enables the quantification of 8-HETE and other HETEs in various biological samples. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity in detecting and quantifying 8-HETE and other eicosanoids in complex biological matrices like cell culture media and tissue extracts. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors, including ultraviolet-visible (UV-Vis) and mass spectrometry (MS), to separate and quantify 8-HETE and its isomers. [, ]

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